molecular formula C21H21N3O4S B2850178 2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole CAS No. 2319841-76-2

2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole

Cat. No.: B2850178
CAS No.: 2319841-76-2
M. Wt: 411.48
InChI Key: BOAHALFNSMBHKE-UHFFFAOYSA-N
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Description

The compound “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including a benzyloxy group, an imidazole ring, and an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” can be achieved through a multi-step process involving the following key steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl derivative under basic conditions to form the benzyloxy group.

    Introduction of the imidazole ring: The imidazole ring can be introduced through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.

    Formation of the azetidine ring: The azetidine ring can be synthesized through a ring-closing reaction involving a suitable precursor such as an amino alcohol and a sulfonyl chloride.

    Final coupling reaction: The final step involves coupling the benzyloxyphenyl intermediate with the imidazole and azetidine intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functions.

Mechanism of Action

The mechanism of action of “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring, for example, could bind to metal ions in enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    (3-(benzyloxy)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    (3-(benzyloxy)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of “2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole” lies in its combination of functional groups and ring systems, which may confer unique chemical and biological properties. The presence of the azetidine ring, in particular, may result in different reactivity and interactions compared to similar compounds with different ring systems.

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-23-11-10-22-21(23)29(26,27)19-13-24(14-19)20(25)17-8-5-9-18(12-17)28-15-16-6-3-2-4-7-16/h2-12,19H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHALFNSMBHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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